molecular formula C14H11NS B14364977 2-(Phenylsulfanylmethyl)benzonitrile

2-(Phenylsulfanylmethyl)benzonitrile

Cat. No.: B14364977
M. Wt: 225.31 g/mol
InChI Key: HLOJTAJPPSGWKZ-UHFFFAOYSA-N
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Description

2-(Phenylsulfanylmethyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a phenylsulfanylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanylmethyl)benzonitrile typically involves the reaction of benzyl chloride with thiophenol in the presence of a base to form benzyl phenyl sulfide. This intermediate is then subjected to a nucleophilic substitution reaction with cyanide ion to yield the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfanylmethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfanylmethyl group can participate in nucleophilic substitution reactions, where the sulfide can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles such as halides or amines; reactions often require polar aprotic solvents and elevated temperatures.

Major Products:

Scientific Research Applications

2-(Phenylsulfanylmethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanylmethyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The phenylsulfanylmethyl group can undergo oxidation or substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    Benzonitrile: Similar structure but lacks the phenylsulfanylmethyl group.

    Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.

    Thiophenol: Contains a phenyl group attached to a thiol group.

Uniqueness: 2-(Phenylsulfanylmethyl)benzonitrile is unique due to the presence of both a nitrile and a phenylsulfanylmethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The combination of these functional groups also imparts distinct physical and chemical properties, making it valuable in various applications .

Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)benzonitrile

InChI

InChI=1S/C14H11NS/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,11H2

InChI Key

HLOJTAJPPSGWKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2C#N

Origin of Product

United States

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